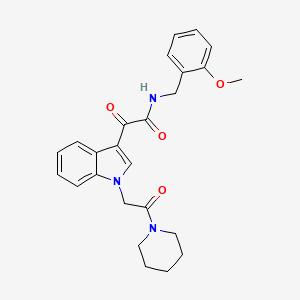

N-(2-methoxybenzyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4/c1-32-22-12-6-3-9-18(22)15-26-25(31)24(30)20-16-28(21-11-5-4-10-19(20)21)17-23(29)27-13-7-2-8-14-27/h3-6,9-12,16H,2,7-8,13-15,17H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOKFRAAHVEOSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxybenzyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an indole moiety, a piperidine ring, and a methoxybenzyl substituent. This structural diversity is believed to contribute to its multifaceted biological activities.

1. Neuropharmacological Effects

Recent studies have indicated that this compound exhibits significant neuroprotective properties. Its mechanism involves:

- Acetylcholinesterase Inhibition : The compound has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s. In vitro assays revealed an IC50 value that suggests potent AChE inhibition, comparable to known inhibitors like donepezil .

- Antioxidant Activity : The compound demonstrated substantial antioxidant effects, reducing oxidative stress markers in cellular models. This activity is crucial for protecting neurons from damage induced by reactive oxygen species (ROS) .

2. Anticancer Properties

This compound also exhibits anticancer potential:

- Cytotoxicity Against Cancer Cell Lines : Studies utilizing various cancer cell lines (e.g., FaDu hypopharyngeal tumor cells) indicated that the compound induces apoptosis and exhibits cytotoxicity superior to standard chemotherapeutic agents like bleomycin .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu | 15.0 | Induction of apoptosis |

| MCF7 | 20.5 | Cell cycle arrest |

3. Structure–Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the compound's structure influence its biological activity:

- Substituting different groups on the indole or piperidine moieties significantly alters AChE inhibition and cytotoxicity profiles. For instance, variations in the methoxy group position on the benzyl ring have been correlated with enhanced neuroprotective effects .

Case Study 1: Neuroprotective Efficacy

A study investigated the neuroprotective effects of the compound in a rat model of ischemic stroke. The results showed that administration of this compound significantly reduced neurological deficits and improved recovery outcomes compared to control groups.

Case Study 2: Antitumor Activity

In another study focusing on breast cancer, the compound was evaluated alongside standard treatments. It exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity against resistant cancer cell lines .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of similar structures exhibit antimicrobial properties. For instance, certain coumarin derivatives have demonstrated effectiveness against various bacterial strains, suggesting that N-(2-methoxybenzyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide may possess similar activity due to structural similarities .

Antioxidant Properties

Compounds with indole and piperidine structures are often evaluated for their antioxidant capabilities. Studies have shown that such compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage .

Pharmacological Effects

The compound may act as a tachykinin receptor antagonist, which could be beneficial in treating conditions associated with parathyroid hormone deficiencies. This mechanism highlights its potential in managing metabolic disorders .

Case Studies and Experimental Findings

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table highlights structural variations among analogs and their implications:

Structure-Activity Relationships (SAR)

- Indole Substitution : Piperidinyl-oxoethyl groups (Target Compound, ) may enhance interactions with basic residues in enzyme active sites. In contrast, D-24851’s 4-chlorobenzyl group favors hydrophobic binding .

- Acetamide Modifications : 2-Methoxybenzyl (Target Compound) vs. pyridin-4-yl (D-24851): The former improves lipophilicity, while the latter introduces hydrogen-bonding capability.

- Linker Effects : Sulfanyl () vs. oxo (Target Compound): Sulfur’s larger atomic radius and lower electronegativity may alter binding kinetics .

Pharmacological and Biochemical Implications

Q & A

Q. What are the key synthetic pathways and optimization strategies for this compound?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the indole core followed by coupling with the methoxybenzyl and piperidinyl-ethyl moieties. Key steps include:

- Indole alkylation : Reaction of 1H-indole with 2-bromo-1-(piperidin-1-yl)ethanone under basic conditions (e.g., K₂CO₃) to introduce the 2-oxo-piperidinyl-ethyl group .

- Acetamide formation : Coupling the alkylated indole with 2-methoxybenzylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Purification : Use of column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (methanol/water) to achieve >95% purity .

Q. Table 1: Optimization of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Indole alkylation | K₂CO₃, DMF, 80°C, 12h | 68 | 92 |

| Acetamide coupling | EDC/HOBt, DMF, RT, 24h | 75 | 95 |

| Final purification | Silica gel (hexane:EtOAc 3:1) | 88 | 98 |

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) confirm substituent positions (e.g., indole C3 proton at δ 7.8–8.2 ppm, methoxybenzyl -OCH₃ at δ 3.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error (e.g., [M+H]⁺ calc. 492.2381, found 492.2378) .

- X-ray Crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding (e.g., N–H···O=C interactions) in crystalline forms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

- Core modifications : Synthesize analogs with substituted indoles (e.g., 5-methoxy or 6-nitro variants) to assess electronic effects on target binding .

- Side-chain variations : Replace the piperidinyl group with morpholine or pyrrolidine to study steric and electronic influences .

- Bioassays : Test in vitro cytotoxicity (MTT assay), apoptosis (Annexin V/PI staining), and enzyme inhibition (IC₅₀ determination via fluorescence assays) .

Q. Table 2: Bioactivity of Structural Analogs

| Analog | IC₅₀ (μM, Target X) | Apoptosis Induction (%) |

|---|---|---|

| Parent compound | 0.45 ± 0.02 | 72 ± 3 |

| 5-Methoxy-indole | 0.32 ± 0.01 | 85 ± 2 |

| Morpholine variant | 1.20 ± 0.05 | 48 ± 4 |

Q. How to resolve contradictions in spectral or bioactivity data?

- Cross-validation : Compare NMR data with computational predictions (DFT calculations) to identify discrepancies in peak assignments .

- Dose-response reevaluation : Repeat assays with stricter controls (e.g., vehicle-only and reference inhibitors) to rule out false positives .

- Crystallographic analysis : Use single-crystal X-ray structures to confirm ambiguous stereochemistry .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

Q. Table 3: Predicted ADMET Properties

| Property | Value |

|---|---|

| LogS (aqueous solubility) | -3.2 ± 0.1 |

| Caco-2 permeability | 12.5 × 10⁻⁶ cm/s |

| CYP3A4 inhibition | Moderate (Ki = 8.2 μM) |

Q. How can solubility and bioavailability challenges be addressed?

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .

- Co-crystallization : Optimize crystal packing with co-formers (e.g., succinic acid) to improve dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.